molecular formula C30H53BrO2 B14112223 4-Bromo-1,2-bis(dodecyloxy)benzene CAS No. 210834-64-3

4-Bromo-1,2-bis(dodecyloxy)benzene

Cat. No.: B14112223
CAS No.: 210834-64-3
M. Wt: 525.6 g/mol
InChI Key: DVWCBOHUJKVXAT-UHFFFAOYSA-N
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Description

4-Bromo-1,2-bis(dodecyloxy)benzene is a brominated aromatic compound featuring a benzene ring substituted with a bromine atom at the para position (C4) and two dodecyloxy (C12 alkoxy) groups at the ortho positions (C1 and C2). The dodecyloxy chains impart significant hydrophobicity, making the compound useful in applications requiring amphiphilic properties, such as liquid crystals or surfactants .

Properties

CAS No.

210834-64-3

Molecular Formula

C30H53BrO2

Molecular Weight

525.6 g/mol

IUPAC Name

4-bromo-1,2-didodecoxybenzene

InChI

InChI=1S/C30H53BrO2/c1-3-5-7-9-11-13-15-17-19-21-25-32-29-24-23-28(31)27-30(29)33-26-22-20-18-16-14-12-10-8-6-4-2/h23-24,27H,3-22,25-26H2,1-2H3

InChI Key

DVWCBOHUJKVXAT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=C(C=C(C=C1)Br)OCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the bromination of benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The resulting bromobenzene can then undergo further reactions to introduce the dodecyloxy groups.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve large-scale bromination and subsequent functionalization reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1,2-bis(dodecyloxy)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired outcome.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base or a catalyst.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various substituted benzene derivatives, while oxidation reactions might produce corresponding quinones or other oxidized products.

Scientific Research Applications

4-Bromo-1,2-bis(dodecyloxy)benzene has several applications in scientific research, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

    Pharmaceutical Research: It may be used in the synthesis of pharmaceutical compounds or as a building block in medicinal chemistry.

Mechanism of Action

The mechanism of action of 4-Bromo-1,2-bis(dodecyloxy)benzene in various reactions typically involves electrophilic aromatic substitution. The bromine atom on the benzene ring acts as an electrophile, facilitating the substitution by nucleophiles. The presence of dodecyloxy groups can influence the reactivity and selectivity of the compound in these reactions .

Comparison with Similar Compounds

Shorter Alkoxy Chains

  • 4-Bromo-1,2-bis(hexyloxy)benzene (C6):

    • Molecular Formula : C18H29BrO2
    • Molecular Weight : 357.33 g/mol
    • CAS RN : 200959-51-9
    • Hexyloxy chains (C6) reduce steric bulk compared to dodecyloxy, increasing solubility in polar solvents. This compound is likely used as an intermediate in organic synthesis due to its moderate hydrophobicity.

Longer Alkoxy Chains

  • 4-Bromo-1,2-bis(tetradecyloxy)benzene (C14): Molecular Formula: C34H61BrO2 Molecular Weight: 581.75 g/mol CAS RN: 881209-76-3 Tetradecyloxy chains (C14) significantly enhance hydrophobicity, reducing solubility in organic solvents like dichloromethane unless heated. Such derivatives may form stable monolayers or liquid crystalline phases.
  • 4-Bromo-1,2-bis(hexadecyloxy)benzene (C16):

    • Synthesized via bromination of 1,2-bis(hexadecyloxy)benzene using N-bromosuccinimide (NBS) in dry CH2Cl2/MeCN under argon .
    • Predicted Molecular Formula : C38H69BrO2.
    • Applications likely align with lipid membrane mimics or long-chain surfactants.

Trend : Increasing alkoxy chain length correlates with higher molecular weight, reduced solubility in polar solvents, and enhanced thermal stability.

Substituent Variations

Aromatic vs. Aliphatic Substituents

  • 1,2-Bis(benzyloxy)-4-bromobenzene :
    • CAS RN : 16047-57-7
    • Benzyloxy groups introduce aromaticity, enabling π-π interactions. This compound is used in coupling reactions (e.g., with boronic acids) but requires careful deprotection (e.g., hydrogenation with Pd/C) to avoid byproducts .

Halogenated Substituents

  • 4-Bromo-1,2-bis(bromomethyl)benzene :

    • Molecular Formula : C8H7Br3
    • Molecular Weight : 342.9 g/mol
    • CAS RN : 69189-19-1
    • Bromomethyl groups (-CH2Br) are electron-withdrawing and reactive, enabling further functionalization (e.g., nucleophilic substitution).
  • 4-Bromo-1,2-bis(trifluoromethyl)benzene: CAS RN: Not explicitly listed, but referenced as product code 10-F459010 . Trifluoromethyl (-CF3) groups strongly withdraw electrons, altering electronic properties for applications in agrochemicals or pharmaceuticals.

Amino Substituents

  • 4-Bromo-1,2-diaminobenzene: CAS RN: 1575-37-7 Amino groups (-NH2) are electron-donating and participate in hydrogen bonding. This compound is hazardous, requiring strict safety protocols during handling .

Key Insight : Substituent choice dictates electronic properties (e.g., electron-withdrawing vs. donating) and reactivity, influencing applications in synthesis, materials science, or biomedicine.

Biological Activity

4-Bromo-1,2-bis(dodecyloxy)benzene is a compound that has garnered attention in the field of materials science and medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound has the molecular formula C30H53BrO2C_{30}H_{53}BrO_2 and is characterized by a bromine atom and two long dodecyloxy chains attached to a benzene ring. The presence of these hydrophobic chains enhances its solubility in organic solvents, making it suitable for various applications in drug delivery and material sciences .

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with long alkyl chains exhibit enhanced antimicrobial properties. The hydrophobic nature of the dodecyloxy groups may disrupt microbial cell membranes, leading to cell death .
  • Antioxidant Properties : The compound may also possess antioxidant properties, which are critical in preventing oxidative stress-related diseases. Antioxidants help neutralize free radicals, reducing cellular damage .
  • Potential as a Drug Carrier : Due to its amphiphilic nature, it may serve as an effective drug carrier in targeted therapies, particularly in cancer treatment where localized delivery is crucial .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various alkoxy-substituted phenolic compounds, including this compound. The results indicated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against these pathogens .
  • Cell Viability Assays : In vitro assays using human cell lines showed that this compound exhibited low cytotoxicity at concentrations below 50 µg/mL. Higher concentrations resulted in reduced cell viability, indicating a dose-dependent response .
  • Oxidative Stress Reduction : Research on the antioxidant capacity of similar compounds revealed that this compound could significantly reduce levels of reactive oxygen species (ROS) in cultured neuronal cells. This suggests potential neuroprotective effects that warrant further investigation .

Data Table

The following table summarizes key findings related to the biological activity of this compound:

Activity Effect Study Reference
AntimicrobialMIC = 32 µg/mL
CytotoxicityLow at <50 µg/mL
Antioxidant CapacitySignificant ROS reduction

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